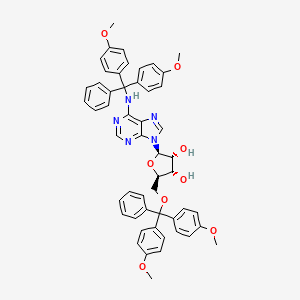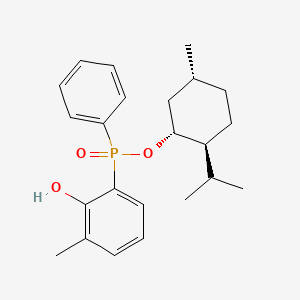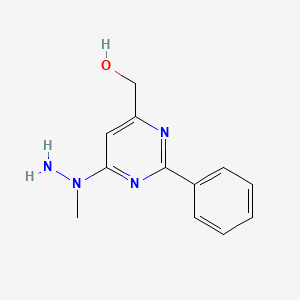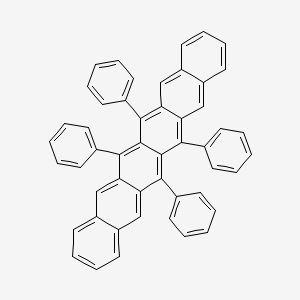
(2R,3S,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-((bis(4-methoxyphenyl)(phenyl)methyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3S,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-((bis(4-methoxyphenyl)(phenyl)methyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, phenyl, and purinyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Introduction of the purinyl group: This step may involve nucleophilic substitution reactions to attach the purinyl moiety to the tetrahydrofuran ring.
Attachment of the bis(4-methoxyphenyl)(phenyl)methoxy groups: This can be done through etherification reactions using suitable phenolic and methoxy reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as chromatography and crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The purinyl group can be reduced under specific conditions to form dihydropurinyl derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) can facilitate electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the purinyl group may produce dihydropurinyl derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in studying biochemical pathways.
Medicine: The compound may have potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA interaction: The purinyl group may allow the compound to bind to nucleic acids, affecting gene expression.
類似化合物との比較
Similar Compounds
(2R,3S,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-((bis(4-methoxyphenyl)(phenyl)methyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: This compound is unique due to its specific combination of functional groups.
Other tetrahydrofuran derivatives: Compounds with similar tetrahydrofuran rings but different substituents.
Other purinyl derivatives: Compounds with purinyl groups but different ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of methoxy, phenyl, and purinyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C52H49N5O8 |
|---|---|
分子量 |
872.0 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[[bis(4-methoxyphenyl)-phenylmethyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C52H49N5O8/c1-60-40-23-15-35(16-24-40)51(34-11-7-5-8-12-34,36-17-25-41(61-2)26-18-36)56-48-45-49(54-32-53-48)57(33-55-45)50-47(59)46(58)44(65-50)31-64-52(37-13-9-6-10-14-37,38-19-27-42(62-3)28-20-38)39-21-29-43(63-4)30-22-39/h5-30,32-33,44,46-47,50,58-59H,31H2,1-4H3,(H,53,54,56)/t44-,46-,47-,50-/m1/s1 |
InChIキー |
JYRDITHUJCIJEX-ULKCLTFGSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)O)O |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-N-cyclopentyl-N-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913838.png)
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one](/img/structure/B12913842.png)
![5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913855.png)
![Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-](/img/structure/B12913874.png)

![3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride](/img/structure/B12913883.png)





![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)

